![molecular formula C17H25ClIN3O2Si B6360856 2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1618663-33-4](/img/structure/B6360856.png)

2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine

Übersicht

Beschreibung

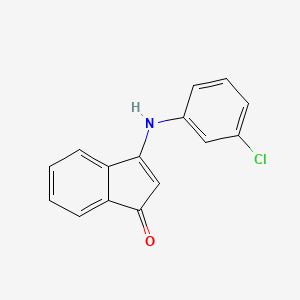

2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine is an intriguing compound due to its unique chemical structure and significant potential in various scientific fields. It belongs to the class of heterocyclic compounds, which are known for their broad applications in pharmaceuticals and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Starting from a pyrrolopyrimidine precursor, chlorination can be achieved using reagents like thionyl chloride The cyclopentyloxy group is introduced via etherification, using cyclopentanol and a suitable acid catalyst Iodination is typically carried out using iodine and an oxidizing agent

Industrial Production Methods

On an industrial scale, these reactions would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis techniques might be employed to enhance efficiency. Solvent choice, reaction temperature, and catalyst selection are critical factors that need to be optimized.

Analyse Chemischer Reaktionen

Types of Reactions

The compound is reactive towards several types of chemical transformations:

Oxidation: : It can undergo oxidation reactions, potentially affecting the iodo and trimethylsilyl groups.

Reduction: : The presence of halogens (chloro and iodo) makes it susceptible to reduction reactions.

Substitution: : Nucleophilic substitution can occur at the chloro and iodo positions, given the right conditions.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide or osmium tetroxide.

Reduction: : Commonly used reagents include lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

Substitution: : Sodium hydride or strong bases like potassium tert-butoxide could be used to facilitate nucleophilic substitutions.

Major Products

Oxidation Products: : Possible formation of oxides or hydroxylated derivatives.

Reduction Products: : Dehalogenated compounds.

Substitution Products: : Derivatives with various substituents replacing the chloro and iodo groups.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine finds extensive applications in various scientific fields:

Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

Medicine: : Could serve as a lead compound for the development of new drugs, particularly targeting kinases or other enzymes.

Industry: : Useful in the development of novel materials, including advanced polymers or electronic materials.

Wirkmechanismus

The exact mechanism by which this compound exerts its effects would depend on its specific application. For instance:

Inhibiting Enzymes: : If used as a drug lead, it might inhibit a target enzyme by binding to its active site.

Biological Pathways: : Could interfere with specific biological pathways, altering cellular function.

Material Science: : In material applications, its unique structure could contribute to the mechanical or electronic properties of the material.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-4-ethoxy-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

2-Chloro-4-(cyclopropylmethoxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

The presence of the cyclopentyloxy group and the trimethylsilyl-ethoxy substituent sets 2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine apart from its analogues. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a compound of particular interest for further study.

There you have it—a comprehensive overview of this fascinating compound

Eigenschaften

IUPAC Name |

2-[(2-chloro-4-cyclopentyloxy-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClIN3O2Si/c1-25(2,3)9-8-23-11-22-10-13(19)14-15(22)20-17(18)21-16(14)24-12-6-4-5-7-12/h10,12H,4-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKDPAYRBYNTAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=C(C2=C1N=C(N=C2OC3CCCC3)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClIN3O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8aS)-Hexahydro-pyrrolo[1,2-a]pyrazin-6(2H)-one HCl](/img/structure/B6360823.png)

![(S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360846.png)

![2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6360884.png)